molecular formula C43H87NO22 B1192109 Amino-PEG20-acid

Amino-PEG20-acid

カタログ番号: B1192109
分子量: 970.15
InChIキー: KHCODMGEHSONAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino-PEG20-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

科学的研究の応用

Application in Cancer Treatment

Amino-PEG20-acid, particularly in the form of Pegylated arginine deiminase (ADI-PEG20), is primarily researched for its potential in cancer treatment. ADI-PEG20 functions by depleting arginine, a nonessential amino acid, which some tumors such as malignant melanoma and hepatocellular carcinoma depend on due to their inability to synthesize arginine from citrulline. This arginine auxotrophy is due to the lack of argininosuccinate synthetase, an essential enzyme for arginine synthesis. Research has shown that ADI-PEG20 can inhibit the growth of human melanomas and hepatocellular carcinomas both in vitro and in vivo. Clinical trials have indicated its potential antitumor activity with tolerable side effects, necessitating further large-scale trials for a comprehensive evaluation (Feun & Savaraj, 2006); (Feun et al., 2008).

Enhancing Sensitivity to Radiotherapy

ADI-PEG20 has been explored as an adjunct to radiotherapy in treating pancreatic cancer. The enzyme's ability to deplete exogenous arginine sensitizes ASS1-deficient pancreatic cancer cells to radiation. This sensitization is linked to the induction of endoplasmic reticulum stress and apoptosis in the tumor cells, as evidenced by increased expression of related proteins and enhanced expression of ER stress markers in xenograft models (Singh et al., 2019).

Potential in Prostate Cancer Therapy

In prostate cancer, the efficacy of ADI-PEG20 correlates with the deficiency of argininosuccinate synthetase (ASS). ASS-deficient prostate cancer cells, like CWR22Rv1, are susceptible to ADI-PEG20, which induces autophagy and caspase-independent apoptosis. Interestingly, inhibiting autophagy enhances ADI-PEG20-induced cell death, suggesting a potential novel therapy for prostate cancer treatment (Kim et al., 2009).

Application in Myxofibrosarcomas

Research on myxofibrosarcomas revealed ASS1 as a novel tumor suppressor. ASS1 deficiency in these tumors, often due to promoter hypermethylation, correlates with clinical aggressiveness and sensitivity to ADI-PEG20. ASS1-deficient cell lines showed susceptibility to this agent, with dose-dependent reductions in viability and tumor growth, indicating a therapeutic relevance in this cancer type (Huang et al., 2013).

Exploring Biomarkers for Sensitivity

Studies have also focused on identifying biomarkers that may indicate enhanced sensitivity to ADI-PEG20. The potential to personalize arginine deprivation therapy for patients with cancer could significantly advance treatment strategies (Field et al., 2023).

特性

分子式

C43H87NO22

分子量

970.15

IUPAC名

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C43H87NO22/c44-2-4-48-6-8-50-10-12-52-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-40-66-42-41-65-39-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-49-7-5-47-3-1-43(45)46/h1-42,44H2,(H,45,46)

InChIキー

KHCODMGEHSONAW-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Amino-PEG20-acid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG20-acid
Reactant of Route 2
Amino-PEG20-acid
Reactant of Route 3
Amino-PEG20-acid
Reactant of Route 4
Amino-PEG20-acid
Reactant of Route 5
Amino-PEG20-acid
Reactant of Route 6
Amino-PEG20-acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。